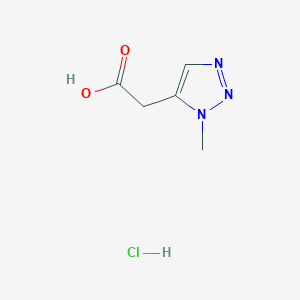

2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride

Description

BenchChem offers high-quality 2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methyltriazol-4-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-8-4(2-5(9)10)3-6-7-8;/h3H,2H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCIRZBTPZRCPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to the Physicochemical Properties of Triazole-4-yl Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse biological activities.[1][2][3] When functionalized with an acetic acid moiety at the N4 position, a unique class of compounds emerges: triazole-4-yl acetic acid derivatives. These molecules possess a fascinating interplay of acidic and heterocyclic characteristics that govern their behavior in biological systems. Understanding their physicochemical properties is not merely an academic exercise; it is a critical prerequisite for designing effective therapeutic agents, from novel antifungals to potent anticancer drugs.[3][4][5] This guide provides an in-depth exploration of these properties, offering both theoretical insights and practical, field-proven methodologies for their accurate determination.

The Structural Essence: Understanding the Triazole-4-yl Acetic Acid Core

The foundational structure consists of a five-membered 1,2,4-triazole ring, an aromatic heterocycle containing three nitrogen atoms and two carbon atoms.[6] The acetic acid group is attached to the fourth nitrogen atom of this ring. This arrangement bestows upon the molecule a distinct set of characteristics:

-

Amphoteric Nature : The molecule possesses both a weakly basic triazole ring and an acidic carboxylic acid group.[7][8] The triazole ring can be protonated, while the carboxylic acid can be deprotonated. This dual nature is highly dependent on the pH of the surrounding environment.

-

Hydrogen Bonding Capabilities : The nitrogen atoms of the triazole ring act as hydrogen bond acceptors, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor.[1][2] These interactions are pivotal for target binding and solubility.

-

Metabolic Stability : The triazole ring is generally resistant to metabolic degradation, which is a desirable trait in drug candidates.[1][2]

The versatility of this scaffold lies in the potential for substitution at various positions on the triazole ring, allowing for the fine-tuning of its physicochemical and biological properties.[9][10][11]

Key Physicochemical Parameters and Their Significance

The journey of a drug from administration to its site of action is dictated by a series of physicochemical hurdles. For triazole-4-yl acetic acid derivatives, the following parameters are of paramount importance.

Acidity (pKa): The Ionization Gatekeeper

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for these derivatives. It governs the extent of ionization at a given pH, which in turn influences solubility, permeability, and target engagement.[12] These molecules typically have two pKa values: one for the deprotonation of the carboxylic acid and another for the protonation of the triazole ring.[7][13]

Table 1: Representative pKa Values of 1,2,4-Triazole and Related Structures

| Compound | pKa (Protonated Species) | pKa (Neutral Species) | Reference |

| 1,2,4-Triazole | 2.19 | 10.26 | [13] |

| 1,2,4-Triazole-1-acetic acid | Not specified | Not specified | [14] |

Note: Specific pKa values for substituted triazole-4-yl acetic acid derivatives will vary based on the nature and position of the substituents.

The ionization state has profound implications. For instance, the charged, deprotonated carboxylate form is generally more water-soluble, while the neutral form is more likely to permeate lipid membranes.

Lipophilicity (LogP/LogD): Balancing Water and Fat Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[15] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[15] For ionizable compounds like triazole-4-yl acetic acid derivatives, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is a more relevant parameter.[15]

A delicate balance is required: sufficient lipophilicity is needed for membrane permeation, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[15]

Table 2: Calculated Lipophilicity of a Representative Triazole Acetic Acid Derivative

| Compound | Calculated XLogP3 | Reference |

| 1,2,4-Triazole-1-acetic acid | -0.3 | [14] |

Note: This value is for an unsubstituted parent compound. Substituents will significantly alter the LogP.

Aqueous Solubility: The Prerequisite for Bioavailability

For a drug to be absorbed, it must first be in solution.[16][17] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[17][18] The solubility of triazole-4-yl acetic acid derivatives is strongly influenced by their ionization state (and thus pH), crystal lattice energy, and the nature of any substituents.[16][19]

Solubility can be assessed in two primary ways:

-

Kinetic Solubility : Measures the concentration at which a compound, rapidly dissolved from a concentrated organic stock solution (like DMSO), precipitates in an aqueous buffer. This high-throughput method is useful for early-stage compound screening.[17][18][19]

-

Thermodynamic Solubility : Represents the true equilibrium solubility of a compound and is determined by allowing excess solid to equilibrate with the aqueous buffer over an extended period.[16][18]

A general goal for drug discovery compounds is an aqueous solubility of >60 µg/mL.[19]

Chemical Stability: Ensuring Molecular Integrity

The stability of a drug candidate under various conditions is crucial for its shelf-life and in vivo performance.[20][21] Triazole-4-yl acetic acid derivatives, while generally possessing a stable triazole ring, can be susceptible to degradation under certain conditions.[21]

Key stability assessments include:

-

pH Stability : Evaluating degradation in acidic and basic conditions, which can mimic the gastrointestinal tract environment.[20] The 1,2,4-triazole ring is generally stable under typical acidic and basic conditions, but harsh conditions can lead to hydrolysis, especially depending on the ring's substituents.[21]

-

Thermal Stability : Assessing decomposition at elevated temperatures.[22]

-

Photostability : Determining degradation upon exposure to light.

Experimental Protocols: A Practical Guide to Property Determination

Accurate and reproducible measurement of physicochemical properties is essential. The following section outlines standard, validated protocols.

Workflow for Physicochemical Property Profiling

The following diagram illustrates a logical workflow for characterizing a novel triazole-4-yl acetic acid derivative.

Caption: Workflow for the characterization of triazole-4-yl acetic acid derivatives.

Detailed Protocol: pKa Determination by Potentiometric Titration

This method measures the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid or a base).[23][24]

Rationale: Potentiometric titration is a robust and widely used method that directly measures the pH at which 50% of the ionizable group is titrated, which corresponds to the pKa.[23][24]

Step-by-Step Methodology:

-

Preparation of the Analyte Solution : Accurately weigh approximately 5-10 mg of the triazole-4-yl acetic acid derivative and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.

-

Initial pH Adjustment : If determining both pKa values, adjust the initial pH of the solution to a low value (e.g., pH 2) using a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Titration Setup : Place the solution in a thermostatted vessel and immerse a calibrated combined pH electrode. Use a magnetic stirrer for continuous mixing.

-

Titration : Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH) using a burette.

-

Data Recording : Record the pH value after each addition of the titrant has stabilized.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the equivalence points on the titration curve. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to more accurately determine the equivalence points.[25]

Detailed Protocol: LogD (pH 7.4) Determination by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[24]

Rationale: The shake-flask method is considered the "gold standard" for LogP/LogD determination due to its direct measurement principle.[24]

Step-by-Step Methodology:

-

Phase Preparation : Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-saturation is crucial for accurate results.

-

Compound Addition : Add a known amount of the triazole-4-yl acetic acid derivative to a mixture of the pre-saturated n-octanol and pH 7.4 buffer (e.g., equal volumes in a separatory funnel). The concentration should be below the solubility limit in both phases.

-

Equilibration : Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.

-

Phase Separation : Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Concentration Analysis : Carefully remove an aliquot from each phase and determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation : The LogD at pH 7.4 is calculated using the following formula: LogD7.4 = log10 ( [Concentration in octanol] / [Concentration in aqueous buffer] )[26]

Detailed Protocol: Kinetic Solubility by Turbidimetry

This high-throughput method assesses solubility by detecting the precipitation of a compound from a DMSO stock solution into an aqueous buffer.[16][17]

Rationale: Turbidimetric assays are rapid and amenable to automation, making them ideal for screening large numbers of compounds in early drug discovery.[16][17]

Step-by-Step Methodology:

-

Compound Plating : Prepare serial dilutions of the compound in DMSO in a 96- or 384-well plate.

-

Buffer Addition : Add a pH 7.4 aqueous buffer to each well, initiating the precipitation process.

-

Incubation : Incubate the plate for a defined period (e.g., 2 hours) with gentle shaking.

-

Turbidity Measurement : Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis : The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the background, indicating the onset of precipitation.

Structure-Activity Relationships (SAR) and Physicochemical Properties

The true power of understanding physicochemical properties lies in its application to SAR. By systematically modifying the structure of the triazole-4-yl acetic acid core and observing the effects on both physicochemical parameters and biological activity, researchers can rationally design more effective drug candidates.

The Impact of Substituents on Physicochemical Properties

The following diagram illustrates how different types of substituents can modulate key physicochemical properties.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 5. journalijsra.com [journalijsra.com]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 9. Synthesis of 1,2,4-triazole derivatives: binding properties on endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, physical and chemical properties of 2-((4-R-3-(morfolinomethylen)-4H-1,2,4-triazole-5-yl)thio)acetic acid salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. 1,2,4-Triazole-1-acetic acid | C4H5N3O2 | CID 1810180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. ijirss.com [ijirss.com]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. agilent.com [agilent.com]

An In-Depth Technical Guide to 2-(Methyltriazolyl)acetic Acid and its Hydrochloride Salt for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Methyltriazolyl)acetic acid and its hydrochloride salt, compounds of significant interest in medicinal chemistry and drug development. We will delve into the critical physicochemical properties, synthesis strategies, and analytical considerations for these molecules. This document emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: Isomeric Considerations and Nomenclature

The 1,2,4-triazole ring is a key scaffold in numerous pharmaceutical agents, valued for its metabolic stability and ability to engage in various biological interactions. When functionalized with a methyl and an acetic acid group, it forms 2-(Methyltriazolyl)acetic acid. A critical consideration for researchers is the constitutional isomerism based on the attachment point of the acetic acid moiety to the triazole ring. The two primary isomers are:

-

2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid: The acetic acid group is attached to the nitrogen at position 1 (N1).

-

2-(3-Methyl-4H-1,2,4-triazol-4-yl)acetic acid: The acetic acid group is attached to the nitrogen at position 4 (N4).

While both isomers share the same molecular formula and mass, their distinct connectivity can lead to different physicochemical properties, biological activities, and synthetic routes. The N1 isomer is more extensively documented and commercially available, often produced alongside the N4 isomer, which is typically a minor byproduct in alkylation reactions. This guide will focus on the well-characterized 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid and its hydrochloride salt as a representative and thoroughly documented example, while acknowledging the existence and relevance of the N4 isomer.

Physicochemical Properties

Precise knowledge of a compound's molecular formula and weight is fundamental for all quantitative experimental work, from reaction stoichiometry to analytical standard preparation. The properties for the free acid and its common hydrochloride salt are summarized below.

| Property | 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic Acid | 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid HCl |

| Synonym | (3-methyl-1H-1,2,4-triazol-1-yl)acetic acid | (3-methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride |

| CAS Number | 1368670-34-1[1] | 2920234-73-5[2] |

| Molecular Formula | C₅H₇N₃O₂[1] | C₅H₈ClN₃O₂[2] |

| Molecular Weight | 141.13 g/mol [1] | 177.59 g/mol [2] |

| Appearance | Solid | Solid[2] |

| Storage | 2-8°C | Inert atmosphere, 2-8°C[2] |

Note: The molecular formula and weight for the 2-(3-Methyl-4H-1,2,4-triazol-4-yl)acetic acid isomer are presumed to be identical to the N1-substituted free acid.

The hydrochloride salt form is often preferred in drug development for its improved solubility and stability.

Synthesis Strategy: A Continuous-Flow Approach

The synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid presents a significant challenge: controlling the regioselectivity of the N-alkylation of 3-methyl-1H-1,2,4-triazole. Traditional batch alkylation often yields a mixture of N1, N2, and N4 isomers, requiring difficult chromatographic separation. A modern, efficient, and sustainable approach utilizes a continuous-flow process, which offers superior control over reaction conditions and safety, particularly when handling energetic intermediates.[3][4]

Rationale for the Flow Chemistry Approach

-

Enhanced Safety: The synthesis involves a highly energetic intermediate. Confining this intermediate to the small volume of a flow reactor significantly mitigates the risks associated with potential thermal runaways that can occur in large-scale batch reactors.[3][4]

-

Improved Selectivity and Yield: Continuous flow allows for precise control over temperature, pressure, and residence time, leading to higher selectivity for the desired N1 isomer and improved overall yields compared to batch methods.[3][4]

-

Sustainability: This method is atom-economical and minimizes the need for chromatographic purification, thereby reducing solvent waste and environmental impact, which are critical considerations in modern pharmaceutical manufacturing.[3][4]

Experimental Protocol: Two-Step Continuous-Flow Synthesis

This protocol outlines a "built-in" approach where the triazole ring is constructed with the acetic acid moiety already in place, thus avoiding the problematic alkylation step of the pre-formed triazole.

Step 1: Formation of the Triazole Ethyl Ester Intermediate in Flow

-

Reagent Preparation: Prepare separate stock solutions of ethyl hydrazinoacetate hydrochloride and the acetimidamide partner in a suitable solvent like dioxane.

-

Flow Reactor Setup: Utilize a microreactor system with two inlet pumps, a mixing unit, and a temperature-controlled reactor coil.

-

Initiation of Flow: Pump the reagent solutions at controlled flow rates into the mixing unit and then through the heated reactor coil. The precise temperature and residence time must be optimized to maximize the conversion to the ethyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate intermediate.

-

Collection: The output from the reactor, containing the product ester, is collected continuously.

Step 2: Hydrolysis to the Final Acid

-

Saponification: The collected ethyl ester solution is treated with a base, such as sodium hydroxide, to hydrolyze the ester to the sodium salt of the carboxylic acid.

-

Acidification: The reaction mixture is then carefully acidified with an acid like trifluoroacetic acid (TFA) in a suitable solvent such as acetonitrile.

-

Precipitation and Isolation: The free acid, 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, is typically insoluble in the chosen solvent system and precipitates out as a solid.

-

Purification: The precipitated solid can be isolated by filtration and washed with a suitable solvent to yield the pure product, often avoiding the need for chromatography.[3]

Workflow Diagram

The following diagram illustrates the logic of the continuous-flow synthesis compared to the traditional batch approach.

Caption: Comparison of Batch vs. Continuous-Flow Synthesis.

Applications in Drug Development

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry. Derivatives of (methyltriazolyl)acetic acid are explored as building blocks for creating more complex molecules with potential therapeutic applications. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, and the overall structure can serve as a rigid linker to position other pharmacophoric groups in the desired orientation for binding to biological targets such as enzymes or receptors.

Conclusion

2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid and its hydrochloride salt are important molecules in the field of chemical and pharmaceutical research. Understanding their isomeric nature is crucial for accurate synthesis and application. The development of continuous-flow synthesis methods represents a significant advancement, offering a safer, more efficient, and sustainable route to these valuable compounds. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively work with and innovate upon this important chemical scaffold.

References

-

Tortoioli, S., et al. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions . Green Chemistry. [Link]

-

Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions . ChemRxiv. [Link]

-

2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic Acid . Pharmaffiliates. [Link]

Sources

- 1. 2-{[4-(3-chloro-4-methylphenyl)-4h-1,2,4-triazol-3-yl]sulf… [cymitquimica.com]

- 2. 1209266-96-5|2-(4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. (2-(((3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOXY)ACETIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

Methodological & Application

Application Notes & Protocols: Heterocyclic Building Blocks for Fragment-Based Drug Discovery (FBDD)

Introduction: The Power of Fragments and the Primacy of Heterocycles

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, offering a rational alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of large, complex molecules, FBDD identifies low-molecular-weight compounds (typically <300 Da), or "fragments," that bind to a biological target with low affinity.[3][4][5] These initial "hits" serve as high-quality starting points that are then optimized into potent and selective drug candidates through structure-guided design.[6][7] This approach offers several advantages, including a more thorough exploration of chemical space and a higher probability of identifying hits.[1][7]

Within the realm of FBDD, heterocyclic scaffolds are of paramount importance. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings. Their prevalence in FDA-approved drugs underscores their significance; it is estimated that over 85% of all small-molecule drugs contain at least one heterocyclic ring.[8] This is due to their ability to:

-

Engage in a wide range of interactions: Heteroatoms (e.g., nitrogen, oxygen, sulfur) can act as hydrogen bond donors and acceptors, crucial for specific target recognition.[9]

-

Provide structural diversity and rigidity: The variety of ring sizes, heteroatom content, and substitution patterns allows for the creation of diverse and conformationally constrained molecules.[10]

-

Modulate physicochemical properties: The inclusion of heteroatoms can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.

-

Serve as versatile synthetic handles: Heterocyclic rings often provide multiple points for chemical modification, facilitating the "fragment growing" or "linking" process during lead optimization.[9][11]

This guide provides a comprehensive overview of the application of heterocyclic building blocks in FBDD, from library design and screening to hit-to-lead optimization. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of heterocyclic fragments in their discovery programs.

The FBDD Workflow: A Journey from Fragment to Lead

The FBDD process is an iterative cycle of design, screening, and optimization. The unique properties of heterocyclic fragments are leveraged at each stage.

Caption: The iterative workflow of Fragment-Based Drug Discovery (FBDD).

Part 1: Designing a High-Quality Heterocyclic Fragment Library

The success of an FBDD campaign is fundamentally dependent on the quality and diversity of the fragment library. A well-designed library should adhere to the "Rule of Three," a set of guidelines for desirable fragment properties.[12]

Table 1: The "Rule of Three" for Fragment Design

| Property | Recommended Value | Rationale |

| Molecular Weight (MW) | < 300 Da | Ensures fragments are small and simple, maximizing the exploration of chemical space.[5][12] |

| cLogP | < 3 | Promotes aqueous solubility, which is critical for high-concentration screening.[12] |

| Hydrogen Bond Donors | ≤ 3 | Avoids excessive polarity that can hinder cell permeability.[12] |

| Hydrogen Bond Acceptors | ≤ 3 | Balances polarity and maintains favorable binding interactions.[12] |

| Rotatable Bonds | ≤ 3 | Limits conformational flexibility, reducing the entropic penalty upon binding.[13] |

Beyond these general rules, a focus on three-dimensional (3D) shape is increasingly recognized as crucial for discovering novel and selective binders.[14][15] Libraries enriched with sp³-hybridized centers and diverse heterocyclic scaffolds can access unique areas of protein binding sites that are often missed by flatter, aromatic-rich libraries.[14][16][17]

Key Considerations for Heterocyclic Library Design:

-

Scaffold Diversity: Incorporate a wide range of heterocyclic ring systems (e.g., pyrrolidines, piperidines, morpholines, azetidines, etc.) to maximize the diversity of shapes and vector orientations for fragment evolution.[10][15]

-

Synthetic Tractability: Fragments should possess "sociable" functional groups that allow for straightforward and predictable chemical elaboration.[17] This includes functionalities amenable to common coupling reactions, such as halides, boronic acids, and amines.[17]

-

3D Character: Prioritize fragments with a higher fraction of sp³ carbons to enhance solubility and provide more defined three-dimensional shapes.[14][15]

-

Novelty: Aim to include novel and underrepresented heterocyclic scaffolds to explore new areas of chemical space.

Part 2: Biophysical Screening for Weak Binders

Due to their low molecular weight, fragments typically bind to their targets with weak affinities (in the micromolar to millimolar range).[3][4] Therefore, sensitive biophysical techniques are required for their detection.[13][18]

Caption: A typical screening cascade for FBDD.

A multi-tiered screening cascade is often employed to efficiently identify and validate true fragment hits while minimizing false positives.[19]

Primary Screening Techniques

These methods are used to rapidly screen the entire fragment library.

-

Surface Plasmon Resonance (SPR): A label-free technique that detects changes in refractive index upon fragment binding to an immobilized target protein.[20][21] SPR can provide information on binding affinity and kinetics (association and dissociation rates).[20] It is highly sensitive and can detect very weak interactions.[22][23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that can detect fragment binding by observing changes in the NMR spectrum of either the target protein (protein-observed) or the fragment (ligand-observed).[24][25][26] Ligand-observed methods like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for primary screening.[25][26]

-

Thermal Shift Assays (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures the change in the melting temperature of a protein upon ligand binding. It is a relatively high-throughput and cost-effective primary screening method.[19]

Secondary and Confirmatory Techniques

Hits from the primary screen are then subjected to orthogonal methods to confirm binding and eliminate artifacts.

-

Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for measuring binding affinity, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, and ΔS) of the interaction.[27]

-

X-ray Crystallography: This is a cornerstone of FBDD, providing high-resolution three-dimensional structures of fragment-protein complexes.[3][28][29] This structural information is invaluable for understanding the binding mode of the fragment and guiding subsequent optimization efforts.[12][29] Crystallographic screening can also be used as a primary screening method.[13][28]

Part 3: Protocols for Key FBDD Experiments

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify heterocyclic fragments that bind to a target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Target protein

-

Heterocyclic fragment library (dissolved in 100% DMSO)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface using a 1:1 mixture of EDC and NHS.

-

Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL in an appropriate buffer) to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

-

Fragment Screening:

-

Prepare fragment solutions by diluting the DMSO stocks into running buffer to the desired screening concentration (e.g., 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

-

Inject the fragment solutions over the immobilized target surface and a reference surface (without protein).

-

Monitor the binding response in real-time. A positive response on the target surface relative to the reference surface indicates binding.

-

-

Data Analysis:

-

Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes.

-

Identify fragments that produce a response significantly above the background noise.

-

Causality and Self-Validation: The use of a reference channel is critical to distinguish true binding events from non-specific interactions or artifacts caused by buffer mismatches.[22] Running buffer with a matched DMSO concentration is essential to minimize false positives.[22]

Protocol 2: Hit Validation and Structural Characterization using X-ray Crystallography

Objective: To confirm fragment binding and determine the three-dimensional structure of the protein-fragment complex.

Materials:

-

Crystals of the target protein

-

Validated fragment hits from primary/secondary screens

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron source preferred)

Procedure:

-

Crystal Soaking:

-

Prepare a solution of the fragment hit at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing buffer.

-

Transfer a protein crystal into the fragment solution and incubate for a defined period (e.g., a few minutes to several hours). The soaking time needs to be optimized to allow fragment diffusion into the crystal without causing crystal damage.[27]

-

-

Data Collection:

-

Flash-cool the soaked crystal in liquid nitrogen.

-

Mount the crystal on the X-ray diffractometer.

-

Collect a complete X-ray diffraction dataset.

-

-

Structure Determination and Refinement:

-

Process the diffraction data.

-

Solve the structure using molecular replacement with a known apo-protein structure.

-

Analyze the resulting electron density maps to identify the bound fragment.

-

Build the fragment into the electron density and refine the structure.

-

Causality and Self-Validation: The unambiguous observation of electron density corresponding to the fragment in the protein's binding site is the most definitive validation of a hit.[28] The high-resolution structural information reveals the precise binding mode, including key interactions like hydrogen bonds and hydrophobic contacts, which is essential for rational, structure-guided optimization.[29]

Part 4: From Hit to Lead: The Role of Heterocycles in Fragment Evolution

Once a heterocyclic fragment hit is validated and its binding mode is determined, the next step is to evolve it into a more potent, lead-like molecule.[1] This is typically achieved through two main strategies:

-

Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the protein, thereby increasing affinity.[30] The inherent synthetic tractability of many heterocyclic scaffolds is a major advantage here.

-

Fragment Linking: If two or more fragments are found to bind in close proximity, they can be chemically linked together to create a single, higher-affinity molecule.[30]

Computational methods play a significant role in guiding these optimization strategies.[31][32][33][34]

Caption: Strategies for evolving fragment hits into lead compounds.

Case Study Highlight: Venetoclax

A prime example of successful FBDD utilizing heterocyclic fragments is the development of Venetoclax, an FDA-approved BCL-2 inhibitor.[35] The initial hits were identified through NMR screening, and subsequent structure-guided optimization, including fragment linking and growing strategies, led to the final potent drug molecule.[4][35]

Conclusion

Heterocyclic building blocks are indispensable tools in fragment-based drug discovery. Their structural and chemical diversity, coupled with their ability to form key interactions with biological targets, makes them ideal starting points for the development of novel therapeutics. By combining thoughtfully designed heterocyclic fragment libraries with a robust cascade of biophysical screening techniques and structure-based design, researchers can significantly enhance the efficiency and success rate of their drug discovery programs. The continued innovation in synthetic chemistry to produce novel 3D heterocyclic fragments will undoubtedly further expand the power and reach of FBDD in tackling even the most challenging of drug targets.[14][16]

References

-

Application of Fragment-Based Drug Discovery to Versatile Targets - PMC. (2020, August 5). National Center for Biotechnology Information. [Link]

-

Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (2021, March 13). ACS Publications. [Link]

-

Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Oxford Academic. [Link]

-

Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (2022, February 17). Frontiers. [Link]

-

Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Surface Plasmon Resonance (SPR) & Biophysics. (n.d.). BioAscent. [Link]

-

X-ray Crystallography Fragment Screening. (n.d.). Selvita. [Link]

-

Protein X-ray Crystallography in Drug Discovery. (2025, April 14). Creative Biostructure. [Link]

-

X-ray crystallography – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

NMR Techniques for Structure-Based Drug Discovery. (2025, March 24). Creative Biostructure. [Link]

-

CHAPTER 3: Applications of NMR in Fragment-Based Drug Design. (n.d.). Royal Society of Chemistry. [Link]

-

Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16). XtalPi. [Link]

-

A three-stage biophysical screening cascade for fragment-based drug discovery. (2025, August 9). ResearchGate. [Link]

-

Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC. (2022, June 6). National Center for Biotechnology Information. [Link]

-

Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. [Link]

-

Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. (2013, July 5). PLOS One. [Link]

-

Applications of Solution NMR in Drug Discovery. (2021, January 22). MDPI. [Link]

-

Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC. (2012, October 8). National Center for Biotechnology Information. [Link]

-

Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. (2025, December 14). Taylor & Francis Online. [Link]

-

Computational Methods to Support Fragment-based Drug Discovery | Request PDF. (n.d.). ResearchGate. [Link]

-

Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC. (2026, January 29). National Center for Biotechnology Information. [Link]

-

Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). (n.d.). Royal Society of Chemistry. [Link]

-

Computational Fragment-Based Drug Design. (n.d.). Springer Nature Experiments. [Link]

-

(A) Heterocyclic scaffold generated from fragment screen, with fragment... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (n.d.). Frontiers. [Link]

-

Using computational techniques in fragment-based drug discovery. (n.d.). PubMed. [Link]

-

Palmer et al. “Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) .” Org. Biomol. Chem., 2016,14, 1599-1610. (2016, November 24). Astex Pharmaceuticals. [Link]

-

Chapter 7. Fragment-Based Drug Discovery. (n.d.). IntechOpen. [Link]

-

Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry. (2025, February 24). ACS Publications. [Link]

-

Exploring Fragment-Based Approaches in Drug Discovery. (n.d.). Taylor & Francis. [Link]

-

FDA‐approved drugs developed by FBDD (as of January 2022). Remnants of... (n.d.). ResearchGate. [Link]

-

Development of Computational Approaches with a Fragment-Based Drug Design Strategy: In Silico Hsp90 Inhibitors Discovery. (2021, December 8). MDPI. [Link]

-

Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC. (2023, February 3). National Center for Biotechnology Information. [Link]

-

Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 19). Massachusetts Biotechnology Council. [Link]

-

The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. (2023, December 28). Longdom Publishing. [Link]

-

What are fragment based drug design methods?. (2025, May 21). LinkedIn. [Link]

-

Fragment-Based Drug Discovery - From Hit Discovery to FDA Approval: Lessons Learned and Future Challenges. (2011, November 14). Biocompare. [Link]

-

FDA‐approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC. (2024, April 18). National Center for Biotechnology Information. [Link]

-

Fragment Based Drug Design and Field-Based Technology. (2018, July 9). Pharmacelera. [Link]

-

Decomposition of Small Molecules for Fragment-Based Drug Design. (2023, May 24). MDPI. [Link]

Sources

- 1. massbio.org [massbio.org]

- 2. What are fragment based drug design methods? [synapse.patsnap.com]

- 3. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 7. longdom.org [longdom.org]

- 8. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmer et al. “Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) .” Org. Biomol. Chem., 2016,14, 1599-1610 – Astex [astx.com]

- 10. Page not available | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 14. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]

- 17. lifechemicals.com [lifechemicals.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 21. criver.com [criver.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]

- 26. books.rsc.org [books.rsc.org]

- 27. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 28. selvita.com [selvita.com]

- 29. creative-biostructure.com [creative-biostructure.com]

- 30. lifechemicals.com [lifechemicals.com]

- 31. researchgate.net [researchgate.net]

- 32. Computational Fragment-Based Drug Design | Springer Nature Experiments [experiments.springernature.com]

- 33. Using computational techniques in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: The Strategic Role of 3-methyl-1,2,4-triazole Derivatives in Modern Antifungal Drug Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles & Strategic Importance

The incidence of invasive fungal infections has risen dramatically, posing a significant threat to public health, particularly among immunocompromised populations.[1] Azoles, specifically the triazole class of compounds, represent the largest and most clinically significant group of antifungal agents used today.[1][2] Their success is largely attributed to a well-defined mechanism of action and a favorable safety profile. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, not only for its antifungal properties but also for a wide spectrum of other biological activities.[3][4][5] This guide focuses on the synthesis and application of derivatives built around the 3-methyl-1,2,4-triazole core, a key structural motif in developing potent and selective antifungal agents. We will explore the underlying mechanism, structure-activity relationships, and provide detailed, field-proven synthetic protocols.

The Core Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the potent and specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[2][6]

Mechanism Breakdown:

-

Binding: The N4 nitrogen atom of the 1,2,4-triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[5][7]

-

Inhibition: This binding event prevents the natural substrate, lanosterol, from being demethylated.

-

Consequences: The inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols within the fungal cell membrane.[5][8] This disruption of membrane structure and function ultimately inhibits fungal growth and leads to cell death.[5]

The high selectivity of triazole drugs stems from their greater affinity for fungal CYP51 compared to mammalian cytochrome P450 enzymes, which minimizes off-target effects and toxicity.[9]

Caption: Antifungal mechanism of 1,2,4-triazoles via inhibition of CYP51.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The antifungal potency and spectrum of 1,2,4-triazole derivatives are highly dependent on the nature and position of substituents on the core heterocycle and its side chains. Understanding these relationships is critical for designing new, more effective agents.[10]

-

The Triazole Core: The 1,2,4-triazole ring is essential for coordinating with the heme iron of CYP51 and is a non-negotiable feature for this class of antifungals.[11]

-

N-1 Side Chain: The substituent at the N-1 position is crucial for determining the potency and selectivity. For many potent antifungals like fluconazole, this chain contains a tertiary alcohol and a halogenated phenyl group.[12]

-

Halogenated Phenyl Group: The presence of electron-withdrawing groups, such as fluorine or chlorine atoms, on the phenyl ring often enhances antifungal activity.[4] For example, the 2,4-difluorophenyl moiety is a hallmark of highly effective drugs like fluconazole and voriconazole.

-

3-Methyl Group: While many potent antifungals have a hydrogen at the 3-position, the introduction of a methyl group can modulate activity and pharmacokinetic properties. It serves as a key point for further derivatization to explore new chemical space.

Section 2: Core Synthetic Protocols

The synthesis of antifungal agents based on the 1,2,4-triazole scaffold can be approached through various established and modern chemical reactions. Below are representative protocols for both the construction of the core heterocycle and its elaboration into a final drug-like molecule.

Protocol: Synthesis of the 1,2,4-Triazole-3-thione Core

A common and versatile method to access the 1,2,4-triazole ring is through the cyclization of thiosemicarbazide derivatives. This protocol provides a 3-mercapto (or thione) handle, which is useful for further functionalization.

Objective: To synthesize 5-substituted-4-amino-4H-1,2,4-triazole-3-thione.

Methodology:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve the desired acid hydrazide (0.05 mol) in 100 mL of absolute ethanol.

-

Thiocarbonylation: To this solution, add carbon disulfide (CS₂, 0.06 mol) followed by a solution of potassium hydroxide (KOH, 0.06 mol) in 50 mL of water, added dropwise while stirring in an ice bath.

-

Scientific Rationale: The reaction of the hydrazide with CS₂ in a basic medium forms a potassium dithiocarbazinate salt intermediate.

-

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

-

Cyclization: To the reaction mixture, add hydrazine hydrate (0.1 mol) and reflux the mixture for 6-8 hours.

-

Scientific Rationale: The addition of hydrazine hydrate and subsequent heating induces intramolecular cyclization with the elimination of H₂S and water to form the stable 1,2,4-triazole ring.

-

-

Work-up: After cooling, reduce the volume of the solvent under reduced pressure. Acidify the remaining solution to pH 4-5 with dilute hydrochloric acid.

-

Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be recrystallized from ethanol to yield the pure 5-substituted-4-amino-4H-1,2,4-triazole-3-thione.[13]

Protocol: Synthesis of a Fluconazole-Type Analog via Epoxide Ring-Opening

This protocol demonstrates a key step in the synthesis of many advanced triazole antifungals: the nucleophilic addition of the triazole ring to an epoxide. This strategy is central to constructing the core structure of fluconazole and its derivatives.[12]

Objective: To synthesize a 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol analog.

Starting Materials: 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane and 1H-1,2,4-triazole.

Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 1H-1,2,4-triazole (1.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Scientific Rationale: Anhydrous conditions are critical to prevent unwanted side reactions. K₂CO₃ acts as a base to deprotonate the 1H-1,2,4-triazole, generating the triazolide anion, which is a potent nucleophile. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

-

-

Nucleophilic Addition: Add a solution of 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane (1.0 equivalent) in anhydrous DMF dropwise to the stirred suspension.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours. Monitor the disappearance of the epoxide starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General workflow for the synthesis and evaluation of antifungal triazoles.

Section 3: Data Presentation & Biological Evaluation

The ultimate validation of a newly synthesized derivative is its biological activity. The Minimum Inhibitory Concentration (MIC) is the standard metric used to quantify antifungal potency. It is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Protocol: Microdilution Broth Method for MIC Determination

This protocol provides a standardized method for assessing the in vitro antifungal activity of synthesized compounds against clinically relevant fungal strains like Candida albicans.

Methodology:

-

Strain Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans ATCC 90028) in RPMI-1640 medium, adjusted to a concentration of approximately 0.5–2.5 × 10³ cells/mL.

-

Compound Dilution: Prepare a series of two-fold serial dilutions of the synthesized test compounds and a reference drug (e.g., Fluconazole) in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., from 64 µg/mL down to 0.125 µg/mL).

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control well (inoculum only) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35 °C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control well.[10][14]

Comparative Antifungal Activity Data

The table below summarizes representative MIC data for novel triazole derivatives compared to the standard drug, Fluconazole. Lower MIC values indicate higher potency.

| Compound ID | Substituent on Phenyl Ring | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. neoformans |

| Fluconazole | 2,4-difluoro | 0.25 - 8.0 | 0.5 - 16.0 |

| Analog 5a | 4-chloro | 0.125 | 0.25 |

| Analog 5b | 4-bromo | 0.125 | 0.5 |

| Analog 5c | 4-nitro | 2.0 | 4.0 |

| Analog 5d | Unsubstituted | 16.0 | >32.0 |

Data is illustrative, based on trends reported in medicinal chemistry literature.[10][15]

Section 4: Conclusion and Future Perspectives

The 3-methyl-1,2,4-triazole scaffold and its related structures remain a cornerstone of antifungal drug discovery. The synthetic flexibility of this core allows for extensive modification, enabling chemists to fine-tune activity, selectivity, and pharmacokinetic profiles. The protocols and principles outlined in this guide provide a robust framework for researchers aiming to develop the next generation of triazole antifungals.

Future efforts will likely focus on overcoming the growing challenge of azole resistance.[16] This may involve designing derivatives that can evade common resistance mechanisms, such as efflux pump overexpression or mutations in the CYP51 target enzyme.[8][17] Furthermore, the development of dual-target inhibitors, which simultaneously modulate CYP51 and another essential fungal pathway (like Hsp90 or HDAC), represents a promising strategy to enhance efficacy and combat resistance.[17][18]

References

-

Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Antifungal Properties of 1,2,4-Triazoles - ISRES. (n.d.). ISRES Publishing. [Link]

-

In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. (2025, March 20). Preprints.org. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review - RJPT. (n.d.). RJPT. [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021, September 18). MDPI. [Link]

-

Design and Synthesis of Antifungal Compounds from 1,2,3-Triazoles through the Click Chemistry Approach. (2019, March 12). Juniper Publishers. [Link]

-

synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). ISRES Publishing. [Link]

-

Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. (2025, August 31). ResearchGate. [Link]

-

Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024, June 15). MDPI. [Link]

-

(PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (n.d.). ResearchGate. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.). SciSpace. [Link]

-

Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues. (2009, February 1). PubMed. [Link]

-

Triazole Compounds: Recent Advances in Medicinal Research. (2022, May 5). International Journal of Scientific Research in Science and Technology. [Link]

-

Synthesis route of antifungal fluconazole analogs. (n.d.). ResearchGate. [Link]

-

Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24). Frontiers. [Link]

-

SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL. (n.d.). Sired Udenar. [Link]

-

Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3. (2021, April 13). Semantic Scholar. [Link]

-

Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1. (n.d.). Neuroquantology. [Link]

-

Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. [Link]

-

Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis. (2025, January 23). PubMed. [Link]

-

Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. (2020, April 29). ACS Publications. [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (n.d.). MDPI. [Link]

-

Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. (2020, December 22). MDPI. [Link]

-

Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group. (n.d.). RSC Publishing. [Link]

Sources

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isres.org [isres.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rjptonline.org [rjptonline.org]

- 7. neuroquantology.com [neuroquantology.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. journalijsra.com [journalijsra.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Seamless Integration of Triazole Acetic Acid Hydrochloride in Fmoc-Based Solid-Phase Peptide Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of heterocyclic moieties into peptide backbones is a cornerstone of modern peptidomimetic design, imparting enhanced metabolic stability and unique conformational constraints. The 1,2,4-triazole ring, in particular, serves as an effective and robust surrogate for the trans-amide bond. This application note provides a comprehensive technical guide and detailed protocols for the successful incorporation of Triazole Acetic Acid Hydrochloride, a versatile building block, into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We address the specific chemical considerations of using the hydrochloride salt, detail optimized coupling strategies, and present troubleshooting guidance to ensure high-yield synthesis of triazole-modified peptides.

Introduction: The Rationale for Triazole Peptidomimetics

Peptides are remarkable therapeutic agents, but their application can be limited by low bioavailability and susceptibility to proteolytic degradation. Peptidomimetics, which mimic the structure and function of natural peptides, overcome these limitations by introducing non-natural structural elements.[1] The 1,2,3- and 1,2,4-triazole rings are particularly valuable as amide bond isosteres due to their planarity, dipole moment, and ability to act as hydrogen bond acceptors.[1][2] Crucially, the triazole scaffold is exceptionally stable against both enzymatic and chemical degradation, a property that has made it a focal point in drug discovery.[1][3]

While the in-situ formation of triazoles on a solid support via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a well-established method[4][5][6], an alternative and powerful strategy involves the direct coupling of pre-formed triazole-containing building blocks. Triazole Acetic Acid (TAA) represents such a building block, allowing for the precise and efficient placement of a triazole moiety within a peptide sequence. This guide focuses on the practical aspects of its integration into the well-established Fmoc/tBu SPPS workflow.

Foundational Principles: SPPS Workflow and TAA Compatibility

The standard Fmoc/tBu SPPS strategy is a cyclical process involving the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.[7] The compatibility of any non-standard building block, such as Triazole Acetic Acid, depends on its stability and reactivity throughout this cycle.

Figure 2: Reaction pathway for the coupling of Triazole Acetic Acid Hydrochloride.

Recommended Coupling Reagents

A variety of modern coupling reagents are effective for activating the carboxylic acid of TAA. The choice often depends on laboratory availability and the steric hindrance of the N-terminal amino acid on the resin. [8]

| Reagent System | Recommended Equivalents (vs. Resin) | Advantages | Considerations |

|---|---|---|---|

| HBTU / HOBt / DIPEA | 1.9 / 2.0 / 4.0 | Fast, efficient, low risk of racemization. Forms a soluble urea byproduct. [9] | Requires a base for activation. HBTU is a common and reliable choice. |

| HATU / HOAt / DIPEA | 1.9 / 2.0 / 4.0 | Highly potent, excellent for sterically hindered couplings. [7] | More expensive than HBTU. The HOAt additive further minimizes racemization. |

| DIC / OxymaPure® | 2.0 / 2.0 | Cost-effective carbodiimide method. Oxyma is a superior, non-explosive alternative to HOBt. [10]| DIC can cause dehydration of Asn and Gln side chains if unprotected. Urea byproduct can precipitate. |

Table 1: Comparison of common coupling reagents for incorporating Triazole Acetic Acid.

Detailed Experimental Protocols

This protocol assumes a standard 0.1 mmol synthesis scale on a suitable Fmoc-compatible resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids). [11]

Protocol 4.1: Stock Solution Preparation

-

Fmoc Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in high-purity N,N-Dimethylformamide (DMF).

-

Coupling Base Solution: Prepare a 0.4 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.

Protocol 4.2: Manual SPPS Coupling of Triazole Acetic Acid

Prerequisites: The synthesis has proceeded to the point where the N-terminal Fmoc group of the resin-bound peptide has been removed and the resin has been thoroughly washed with DMF, leaving a free primary or secondary amine ready for coupling.

-

Resin Preparation:

-

Ensure the 0.1 mmol of resin is swollen in a suitable reaction vessel and has been washed 5-7 times with DMF to remove residual piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test yields a deep blue color).

-

-

Reagent Preparation (in a separate vial):

-

Weigh 38 mg of HBTU (0.19 mmol, 1.9 eq).

-

Weigh 29 mg of HOBt H₂O (0.19 mmol, 1.9 eq). Note: If using anhydrous HOBt, adjust mass accordingly.

-

Weigh the required amount of Triazole Acetic Acid Hydrochloride (e.g., for 2-(1H-1,2,4-triazol-1-yl)acetic acid hydrochloride, MW=163.57, use 32.7 mg, 0.2 mmol, 2.0 eq).

-

Dissolve these three components in 1 mL of DMF.

-

-

Activation and Neutralization:

-

To the vial containing the TAA/HBTU/HOBt mixture, add 1 mL of the 0.4 M DIPEA stock solution (0.4 mmol, 4.0 eq).

-

Vortex the mixture for 1-2 minutes. This is the "pre-activation" step where the TAA is neutralized and the active ester is formed.

-

-

Coupling Reaction:

-

Drain the DMF from the reaction vessel containing the resin.

-

Immediately add the activated TAA solution to the resin.

-

Agitate the reaction vessel using a shaker, wrist-action shaker, or nitrogen bubbling for a minimum of 2 hours at room temperature. For sterically hindered N-termini (e.g., Val, Ile), extending the coupling time to 4 hours or overnight may be beneficial.

-

-

Post-Coupling Wash and Monitoring:

-

Drain the reaction solution from the vessel.

-

Wash the resin thoroughly: 5-7 times with DMF, followed by 3 times with Dichloromethane (DCM), and finally 3 times with DMF.

-

Perform a Kaiser test. A negative result (colorless or faint yellow beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

-

-

Capping (Optional but Recommended for Failed Couplings):

-

If the Kaiser test remains positive after recoupling, any unreacted N-terminal amines should be "capped" to prevent the formation of deletion sequences.

-

Treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 20 minutes.

-

Wash the resin thoroughly (5-7x DMF) before proceeding to the next Fmoc deprotection step.

-

Protocol 4.3: Cleavage and Final Deprotection

-

After the full peptide sequence is assembled, wash the final resin-bound peptide with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard cocktail is Reagent K: 92.5% TFA, 2.5% water, 2.5% ethanedithiol (EDT), 2.5% triisopropylsilane (TIPS). [11]3. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

Characterization and Troubleshooting

The purified triazole-containing peptide should be characterized by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity. [12]

| Problem | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation time or reagents. Steric hindrance at the N-terminus. Incomplete neutralization of TAA-HCl. | Double the coupling time or perform a second coupling. Switch to a more potent coupling reagent like HATU. Ensure at least 2 equivalents of a non-nucleophilic base (DIPEA) are used relative to the TAA-HCl. |

| Low Final Yield | Peptide aggregation during synthesis ("difficult sequence"). Incomplete coupling at multiple steps. | Consider using a different resin (e.g., ChemMatrix®) or incorporating pseudoproline dipeptides. Use capping after each coupling step to simplify purification. |

| Unexpected Mass in MS | Deletion of the TAA residue due to failed coupling. Modification of side chains during cleavage. | Confirm coupling success at the TAA step using the Kaiser test. Ensure the correct scavengers are used in the TFA cocktail for the specific amino acids present (e.g., TIPS for Trp, Trt). |

Table 2: A guide to troubleshooting common issues.

Conclusion

Triazole Acetic Acid Hydrochloride is a highly valuable and fully compatible building block for Fmoc-based solid-phase peptide synthesis. The key to its successful incorporation lies in the explicit neutralization of the hydrochloride salt with a non-nucleophilic base in situ during the pre-activation and coupling step. By following the optimized protocols outlined in this note, researchers can reliably synthesize novel triazole-containing peptidomimetics, leveraging the enhanced stability and unique structural properties conferred by the triazole moiety to advance their drug discovery and development programs.

References

-

The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

-

Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry. Available at: [Link]

-

Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition. ResearchGate. Available at: [Link]

-

Peptidotriazoles on Solid Phase:-[1][13][14]Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. ACS Publications. Available at: [Link]

-

Solid-Phase Synthesis of NH-1,2,3-Triazoles Using 4,4′-Bismethoxybenzhydryl Azide. Thieme Connect. Available at: [Link]

-

CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Available at: [Link]

-

Automated solid-phase synthesis of metabolically stabilized triazolo-peptidomimetics. National Center for Biotechnology Information. Available at: [Link]

-

Peptide synthesis. Wikipedia. Available at: [Link]

-

Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. Royal Society of Chemistry. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. CEM Corporation. Available at: [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Available at: [Link]

-

Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Available at: [Link]

-

Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor. Royal Society of Chemistry. Available at: [Link]

-

Application and Structural Analysis of Triazole-Bridged Disulfide Mimetics in Cyclic Peptides. The University of Queensland. Available at: [Link]

-

Orthogonal Protection Definition. Fiveable. Available at: [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]

-

Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

-

1,2,3-Triazoles as Biomimetics in Peptide Science. MDPI. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. Available at: [Link]

-

Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv. Available at: [Link]

-

Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. ResearchGate. Available at: [Link]

-

1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation. MDPI. Available at: [Link]

Sources

- 1. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. mdpi.com [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. books.rsc.org [books.rsc.org]